molecular formula C27H24BrFN4O5 B2564581 3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide CAS No. 899939-50-5

3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide

Cat. No.: B2564581
CAS No.: 899939-50-5
M. Wt: 583.414
InChI Key: FGNCDTQOLFAOMJ-UHFFFAOYSA-N
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Description

3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a useful research compound. Its molecular formula is C27H24BrFN4O5 and its molecular weight is 583.414. The purity is usually 95%.
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Properties

CAS No.

899939-50-5

Molecular Formula

C27H24BrFN4O5

Molecular Weight

583.414

IUPAC Name

3-[1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C27H24BrFN4O5/c1-38-23-9-5-2-6-17(23)15-30-24(34)12-13-32-26(36)19-7-3-4-8-22(19)33(27(32)37)16-25(35)31-21-11-10-18(28)14-20(21)29/h2-11,14H,12-13,15-16H2,1H3,(H,30,34)(H,31,35)

InChI Key

FGNCDTQOLFAOMJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)Br)F

solubility

not available

Origin of Product

United States

Biological Activity

3-(1-(2-((4-bromo-2-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)propanamide is a complex organic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. Its intricate molecular structure includes a quinazolinone core and various functional groups that contribute to its biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C27H24BrFN4O5
  • Molecular Weight : 583.4 g/mol
  • Structure : The compound features a quinazolinone scaffold, which is known for its role in various biological activities, particularly in cancer therapy.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly enzymes and receptors involved in critical signaling pathways. Preliminary studies indicate that it may inhibit certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can potentially lead to the suppression of tumor growth and other pathological conditions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung)5.9 ± 1.7Induces apoptosis and cell cycle arrest
SW-480 (Colorectal)2.3 ± 0.91Inhibits proliferation through kinase inhibition
MCF-7 (Breast)5.65 ± 2.33Targets specific signaling pathways

These results suggest that the compound exhibits significant cytotoxicity against lung and colorectal cancer cells, indicating its potential as an anticancer agent.

Case Studies

  • Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various synthesized compounds similar to the target compound against human cancerous cell lines (A549, SW-480, MCF-7). The results demonstrated that compounds with similar structural motifs exhibited varying degrees of antiproliferative activity, with the target compound showing promising results comparable to established chemotherapeutic agents like Cisplatin .
  • Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound to key protein targets involved in cancer progression. The results indicated that it binds effectively to the ATP-binding site of several kinases, which is crucial for its inhibitory action .

Pharmacological Profile

The pharmacological profile of this compound suggests several therapeutic applications:

  • Oncology : As a potential treatment for various cancers due to its ability to inhibit key signaling pathways.
  • Inflammatory Disorders : Its mechanism may also extend to modulating inflammatory responses through kinase inhibition.

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